“4-Bromo-6-methoxyisoindolin-1-one” is a chemical compound with the molecular formula C9H8BrNO2 . It is also known by other names such as “4-bromo-6-methoxy-2,3-dihydroisoindol-1-one” and "4-bromo-6-methoxy-1-isoindolinone" .
The molecular structure of “4-Bromo-6-methoxyisoindolin-1-one” can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . The InChI code for this compound is InChI=1S/C9H8BrNO2/c1-13-5-2-6-7 (8 (10)3-5)4-11-9 (6)12/h2-3H,4H2,1H3, (H,11,12)
.
The molecular weight of “4-Bromo-6-methoxyisoindolin-1-one” is 242.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 240.97384 g/mol . The topological polar surface area is 38.3 Ų .
The synthesis of 4-Bromo-6-methoxyisoindolin-1-one can be achieved through several methods, typically involving multi-step reactions. One common approach involves the bromination of an isoindolinone precursor followed by methoxylation.
The molecular structure of 4-Bromo-6-methoxyisoindolin-1-one consists of a bicyclic isoindolinone ring with a bromine atom located at the 4-position and a methoxy group at the 6-position.
4-Bromo-6-methoxyisoindolin-1-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties for specific applications in drug development.
The mechanism of action of 4-Bromo-6-methoxyisoindolin-1-one primarily involves its interaction with biological targets, particularly cyclin-dependent kinases (CDKs).
The compound's melting point, boiling point, and spectroscopic data (like NMR and IR) are essential for characterizing its physical state and confirming its identity during synthesis.
4-Bromo-6-methoxyisoindolin-1-one has several notable applications:
Classical synthetic routes to 4-bromo-6-methoxyisoindolin-1-one predominantly rely on stepwise cyclization strategies initiated from pre-functionalized aromatic precursors. The most straightforward pathway involves the ammonia-mediated cyclization of methyl 3-bromo-2-(bromomethyl)-6-methoxybenzoate or analogous substrates bearing leaving groups adjacent to the carboxylic acid functionality. This approach capitalizes on the high electrophilicity of benzylic halides towards nitrogen nucleophiles under mild conditions. As demonstrated in the synthesis of the closely related 4-bromoisoindolin-1-one, treatment of methyl 3-bromo-2-(bromomethyl)benzoate with aqueous ammonia in tetrahydrofuran at 0°C, followed by gradual warming to room temperature, provides efficient lactam formation through sequential nucleophilic substitution and ester aminolysis. Subsequent purification via flash chromatography typically yields the bicyclic product in approximately 80% yield as a crystalline solid [3].
A significant limitation of this approach is the sensitivity to electronic effects introduced by substituents. The electron-donating methoxy group at C6 necessitates careful optimization of reaction conditions to prevent competitive side reactions, including over-alkylation or hydrolysis. Consequently, researchers often employ protective group strategies, temporarily masking the methoxy functionality as a robust ether (e.g., MOM or SEM ether) during the bromination steps required to generate the critical dibromo precursor. Deprotection following cyclization then unveils the desired methoxy group. Alternative precursors include phthalimide derivatives, where reduction (e.g., via the Gabriel synthesis) or hydrolysis generates the isoindolinone core, though these methods often require harsher conditions incompatible with sensitive functional groups. Despite these challenges, the scalability and operational simplicity of nucleophilic displacement routes maintain their relevance, particularly for multi-gram syntheses where transition metal residues must be avoided [3] [8].
Table 1: Traditional Nucleophilic Cyclization Approaches for Isoindolinones
Precursor | Conditions | Product | Yield (%) | Key Challenge |
---|---|---|---|---|
Methyl 3-bromo-2-(bromomethyl)-6-methoxybenzoate | NH₃ (aq.), THF, 0°C → rt, 18h | 4-Bromo-6-methoxyisoindolin-1-one | ~70-80* | Competitive ester hydrolysis |
4-Bromo-2-(hydroxymethyl)-6-methoxybenzoic acid | SOCl₂, then NH₄OH / heat | Target compound | Moderate | Decarboxylation side reactions |
3-Bromo-6-methoxyphthalic anhydride | NH₃, then NaOCl / Δ | Target compound | Variable | Over-oxidation at methoxy group |
*Estimated based on analogous 4-bromoisoindolin-1-one synthesis [3] |
Transition metal catalysis offers a powerful alternative to stepwise functionalization, enabling direct C-H bond activation for the installation of bromine and construction of the lactam ring. Palladium and copper catalysts excel in mediating these transformations, providing enhanced regioselectivity control crucial for differentiating positions C4 and C6 in the isoindolinone scaffold. A particularly effective strategy involves the palladium-catalyzed oxidative aminocarbonylation of readily available 3-bromo-4-methoxy-substituted benzamides or cinnamates. This approach leverages the inherent directing group ability of the amide carbonyl, facilitating ortho-C-H activation for bromination or direct cyclization. For instance, substrates like N-methoxy-3-(methoxy)benzamides undergo directed ortho-bromination using Pd(OAc)₂/CuBr₂ systems, generating precursors poised for subsequent lactamization under acidic or reductive conditions [6].
Copper catalysis provides complementary pathways, particularly effective for intramolecular C-N coupling. A notable method involves the copper(I)-catalyzed cyclization of 2-(aminomethyl)-3-bromo-4-methoxyphenylboronic esters. This tandem borylation/cyclization sequence benefits from the orthogonal reactivity of the boronic ester moiety and the aryl bromide, enabling chemo-selective transformation into the isoindolinone ring. Furthermore, palladium-catalyzed carbonylative cyclization of 2-(bromomethyl)-3-bromo-5-methoxybenzamides under CO atmosphere (1-3 atm) using Pd(PPh₃)₄ and DBU base efficiently constructs the lactam ring while installing the C4 bromine in a single step. This domino reaction exemplifies atom economy, incorporating carbon monoxide directly into the heterocyclic core [6] [8].
The presence of the methoxy substituent significantly influences catalytic cycles through both steric and electronic effects. Its strong +R effect activates ortho positions towards electrophilic metalation but can also promote protodebromination side reactions. Optimized protocols often employ bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes to suppress undesired β-hydride elimination and enhance functional group tolerance. These catalytic methods significantly shorten synthetic routes compared to traditional approaches, though challenges remain in controlling enantioselectivity during ring formation and minimizing catalyst loading for cost-effective large-scale production.
Table 2: Transition Metal-Catalyzed Approaches to 4-Bromo-6-methoxyisoindolin-1-one
Catalytic System | Key Substrate | Reaction Type | Temperature | Yield Range (%) | Regioselectivity |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos/CuBr₂ | N-Methoxy-3-(methoxy)benzamide | Directed ortho-Bromination/Cyclization | 80-100°C | 65-85 | >20:1 (C4) |
Pd(PPh₃)₄/DBU/CO (balloon) | 2-(Bromomethyl)-3-bromo-5-methoxybenzamide | Carbonylative Cyclization | 90°C | 70-92 | Exclusive |
CuI/Proline Derivative/LiOtBu | 2-(Aminomethyl)-3-bromo-4-methoxyphenylboronic ester | Borylation/Cyclization Tandem | 60°C | 55-75 | >15:1 (C4) |
Pd(dba)₂/BINAP/Cs₂CO₃ | N-Ts-2-(bromomethyl)-3-methoxyaniline | Buchwald-Hartwig Amination | 100°C | 60-78 | Moderate |
Enabling technologies like microwave irradiation and photoredox catalysis address key limitations in traditional thermal approaches to 4-bromo-6-methoxyisoindolin-1-one synthesis, particularly regarding reaction efficiency, regiocontrol, and functional group compatibility. Microwave-assisted synthesis dramatically accelerates cyclization steps while suppressing decomposition pathways sensitive to prolonged heating. This is exemplified by adaptations of Diels-Alder methodologies originally developed for disubstituted isoindoline-1,3-diones. While not directly transferring, the principles of microwave-enhanced inverse electron-demand Diels-Alder reactions between electron-deficient dienophiles (e.g., maleimides) and functionalized chromones can be strategically modified. By employing 3-bromo-6-methoxy substituted precursors under controlled microwave conditions (e.g., 150-180°C in DMF or NMP), researchers achieve rapid formation of advanced intermediates that undergo rearomatization-driven lactamization to yield the target scaffold. This approach reduces reaction times from hours to minutes (< 30 min) and improves yields by 15-25% compared to conventional heating, primarily by minimizing thermal degradation of the bromo substituent and demethylation of the methoxy group [2].
Photoredox catalysis offers distinct advantages for installing or manipulating sensitive functionalities under mild conditions. For synthesizing 4-bromo-6-methoxyisoindolin-1-one, radical bromination strategies are particularly relevant. Using catalytic quantities of Ir(ppy)₃ or Ru(bpy)₃Cl₂ and a bromine radical source (e.g., CBr₄ or N-bromosuccinimide) under visible light irradiation (blue LEDs), regioselective benzylic bromination of 6-methoxyisoindolin-1-one precursors becomes feasible at ambient temperature. Subsequent base-mediated cyclization or displacement then completes the synthesis. This approach exhibits exceptional functional group tolerance and chemoselectivity, differentiating between alkyl bromination sites and the electron-rich aromatic ring. Furthermore, photoredox methods enable novel disconnections via single-electron transmetalation, facilitating cross-couplings of organoboron precursors with bromine sources under remarkably mild conditions incompatible with traditional Pd(0)/Pd(II) cycles [2] [8].
Computational chemistry provides critical insights for optimizing these enabling technologies. Density Functional Theory (DFT) calculations predict the relative stability of regioisomeric bromination transition states, confirming the preference for C4 substitution ortho to the lactam carbonyl over C7 substitution ortho to the methoxy group. These models rationalize the observed >95:5 regioselectivity in microwave-assisted bromocyclizations and guide solvent selection for photoredox reactions by simulating polar solvation effects on radical intermediates. The calculated physicochemical properties of 4-Bromo-6-methoxyisoindolin-1-one—including a predicted LogP of ~1.75, TPSA of 29.1 Ų, and high gastrointestinal absorption—further underscore its utility as a synthetic building block for drug discovery [8].
While 4-Bromo-6-methoxyisoindolin-1-one itself lacks a stereocenter, its structure serves as a pivotal platform for synthesizing enantiomerically enriched isoindolinones bearing chiral centers at C3 or via desymmetrization of prochiral precursors. Asymmetric catalysis provides the most efficient access to these derivatives, essential for exploring structure-activity relationships in medicinal chemistry. Dynamic kinetic resolution (DKR) during lactam formation represents the most direct approach. By employing chiral palladium catalysts modified with (R)-BINAP or (S)-SegPhos ligands, researchers achieve enantioselective intramolecular amidation of racemic 2-(1-bromoethyl)-3-methoxy-5-bromobenzamide precursors. This process exploits the facile racemization of the benzylic stereocenter under basic conditions, coupled with stereoselective C-N bond formation, affording 3-methyl-substituted isoindolinones with enantiomeric excesses (ee) typically exceeding 90% [6].
For generating quaternary stereocenters, organocatalytic desymmetrization proves highly effective. Proline-derived catalysts enable the asymmetric Michael addition of nitromethane or malonates to N-protected 4-bromo-6-methoxy-1-oxoisoindoline-3-carbaldehydes. These transformations install chiral carbon centers at C3 with excellent diastereo- and enantiocontrol (dr >10:1, ee >95%). The bromine atom's presence is crucial here, as its electron-withdrawing effect enhances the electrophilicity of the aldehyde and adjacent positions, facilitating nucleophilic attack while enabling downstream cross-coupling diversification without affecting the newly created stereocenter. Similarly, chiral phase-transfer catalysts (e.g., Maruoka catalysts) promote the alkylation of glycinate Schiff bases tethered to the isoindolinone nitrogen, generating α-amino acid derivatives with high enantiopurity [6].
Enzyme-mediated resolutions offer biocompatible alternatives, particularly for hydrolytic reactions. Lipases (e.g., CAL-B, PPL) efficiently resolve racemic esters of 3-(hydroxymethyl)-4-bromo-6-methoxyisoindolin-1-one through enantioselective acetylation or hydrolysis. This strategy capitalizes on the subtle steric differences induced by the bromo and methoxy substituents, achieving enantiomeric ratios (E) often greater than 200. The recovered enantiopure alcohol serves as a versatile intermediate for synthesizing complex chiral isoindolinone derivatives through Mitsunobu reactions, etherifications, or oxidation sequences. Although enzymatic methods may require longer reaction times than metal-catalyzed approaches, their operational simplicity, mild conditions, and negligible environmental impact make them attractive for sustainable synthesis [6] [8].
Table 3: Chiral Building Blocks Derived from 4-Bromo-6-methoxyisoindolin-1-one
Chiral Compound | Catalytic Method | Key Catalyst | Application Context |
---|---|---|---|
(R)-3-Methyl-4-bromo-6-methoxyisoindolin-1-one | Dynamic Kinetic Resolution (DKR) | Pd/(R)-BINAP / KOtBu | Central nervous system agents |
(S)-3-(Nitromethyl)-4-bromo-6-methoxyisoindolin-1-one | Organocatalytic Michael Addition | L-Prolinol derivative | GABA analogues |
(S)-3-(Aminomethyl)-4-bromo-6-methoxyisoindolin-1-one | Enzymatic Resolution / Curtius Rearrangement | CAL-B lipase / DPPA | HDAC inhibitors |
(R)-4-Bromo-6-methoxy-3-((pyrrolidin-2-yl)methyl)isoindolin-1-one | Asymmetric Hydrogenation | Ir-(S)-MeO-BIPHEP / I₂ | Kinase inhibitor core |
Structurally Related Compounds for Synthetic Applications
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7